![molecular formula C15H13FN2 B13524345 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile is a chemical compound with the molecular formula C15H13FN2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group and a benzonitrile moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile typically involves the reaction of 4-fluorobenzaldehyde with benzylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the aldehyde carbon, forming an imine intermediate. This intermediate is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and signaling pathways, leading to various physiological effects. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile is unique due to its specific combination of a fluorophenyl group and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C15H13FN2 |
|---|---|
Poids moléculaire |
240.27 g/mol |
Nom IUPAC |
4-[[(4-fluorophenyl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C15H13FN2/c16-15-7-5-14(6-8-15)11-18-10-13-3-1-12(9-17)2-4-13/h1-8,18H,10-11H2 |
Clé InChI |
DLXXWXOFLPDGAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



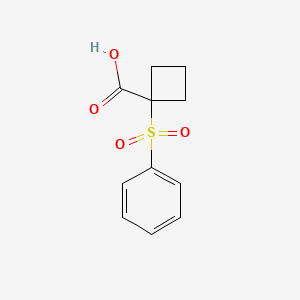
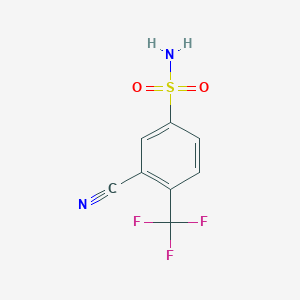
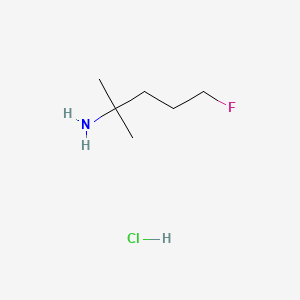
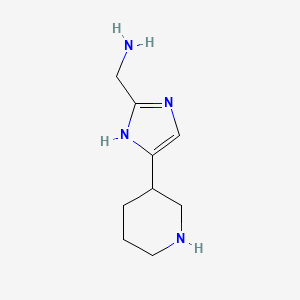
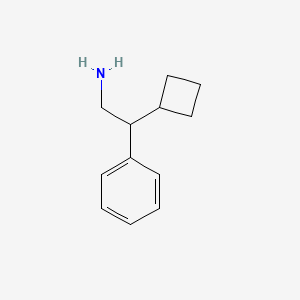
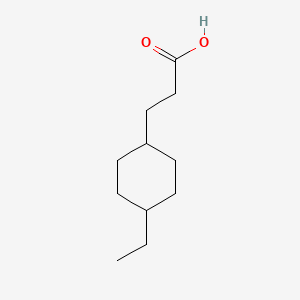
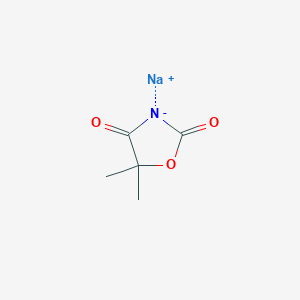
![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)


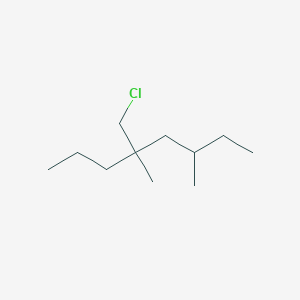
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
